1-(2-Bromophenyl)-2-methylpropan-2-amine
Overview
Description
“1-(2-Bromophenyl)-2-methylpropan-2-amine” is a chemical compound. It has a molecular formula of C9H12BrN and a molecular weight of 214.10 . It is a derivative of bromophenol, an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .
Synthesis Analysis
The synthesis of bromophenols, which are precursors to this compound, can be achieved by electrophilic halogenation of phenol with bromine . A novel procedure for the synthesis of 2-bromo substituted phenols involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . This reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .Chemical Reactions Analysis
The chemical reactions involving bromophenols, which are related to this compound, are mainly substitution, addition, and oxidation . The most common type is electrophilic substitution . The reaction of substituted cyclohexanones with diethyl dibromomalonate at 100°C leads to the formation of 2-bromo substituted phenols .Scientific Research Applications
Synthesis of Benzimidazoles
1-(2-Bromophenyl)-2-methylpropan-2-amine is involved in the synthesis of various benzimidazoles. A study demonstrates that o-Bromophenyl isocyanide, a related compound, reacts with primary amines under copper(I) iodide catalysis to produce 1-substituted benzimidazoles. This synthesis process is significant for producing benzimidazoles with moderate to good yields, highlighting the importance of bromophenyl compounds in organic synthesis (Lygin & Meijere, 2009).
Gas Chromatographic and Mass Spectral Analysis
The compound has been used in studies involving gas chromatography and mass spectrometry. For instance, research on the synthesis of methamphetamine from allylbenzene involved treatment with HBr to yield 1-phenyl-2-bromopropane, closely related to 1-(2-Bromophenyl)-2-methylpropan-2-amine. This study illustrates the compound's relevance in analytical chemistry and forensic investigations (Noggle, Clark, & Deruiter, 1995).
Anodic Oxidation in Organic Chemistry
Another application is in the field of organic electrochemistry. Tris(4-bromophenyl)amine, a compound similar in structure, has been used as an effective electron transfer mediator for the indirect oxidation of amines. This process involves converting benzyl amines to Schiff bases, demonstrating the utility of bromophenyl compounds in complex organic reactions (Pletcher & Zappi, 1989).
Copper-Catalyzed Amination
In another study, the related compound copper(I) bromide/1-(5,6,7,8-tetrahydroquinolin-8-yl)-2-methylpropan-1-one was used to catalyze cross-coupling reactions between aryl or heteroaryl halides and aqueous ammonia. This showcases the compound's role in facilitating primary aromatic or heteroaromatic amine production under mild conditions (Wang, Cai, & Ding, 2009).
Crystal Structure Analysis
The compound is also significant in crystallography. A study on p-bromophenyl, di(o-bromo-p-methylphenyl)amine, a structurally similar compound, involved X-ray crystallography to understand the molecular structure and interactions. This type of research is crucial for material science and molecular engineering (Xue, Liu, Huang, & Gong, 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-bromophenyl)-2-methylpropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOQONCOSDNAGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-2-methylpropan-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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